molecular formula H2N2O8PtS-2 B14122156 Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-

Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-

Cat. No.: B14122156
M. Wt: 385.18 g/mol
InChI Key: ZAZPLCLKAKFRMB-UHFFFAOYSA-L
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Preparation Methods

The synthesis of dihydrogen dinitrosulfatoplatinate(II) typically involves the reaction of platinum(II) salts with nitrite and sulfate ions under controlled conditions. One common method includes dissolving platinum(II) chloride in water, followed by the addition of sodium nitrite and sulfuric acid. The reaction mixture is then heated to facilitate the formation of the desired complex . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Dihydrogen dinitrosulfatoplatinate(II) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dihydrogen dinitrosulfatoplatinate(II) has several scientific research applications:

Mechanism of Action

The mechanism of action of dihydrogen dinitrosulfatoplatinate(II) involves its interaction with biological molecules, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to other platinum-based drugs like cisplatin. The molecular targets include DNA and various proteins involved in cell division and apoptosis pathways .

Comparison with Similar Compounds

Dihydrogen dinitrosulfatoplatinate(II) can be compared with other platinum complexes such as:

    Cisplatin: A widely used chemotherapy drug with a similar mechanism of action but different ligands.

    Carboplatin: Another chemotherapy drug with a more stable structure and fewer side effects compared to cisplatin.

    Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer with a distinct mechanism of action involving the formation of platinum-DNA adducts.

Properties

Molecular Formula

H2N2O8PtS-2

Molecular Weight

385.18 g/mol

IUPAC Name

platinum;sulfuric acid;dinitrite

InChI

InChI=1S/2HNO2.H2O4S.Pt/c2*2-1-3;1-5(2,3)4;/h2*(H,2,3);(H2,1,2,3,4);/p-2

InChI Key

ZAZPLCLKAKFRMB-UHFFFAOYSA-L

Canonical SMILES

N(=O)[O-].N(=O)[O-].OS(=O)(=O)O.[Pt]

Origin of Product

United States

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